An In-depth Technical Guide to 5-butyl-3-trifluoromethyl-1H-pyrazole: Synthesis, Properties, and Applications
An In-depth Technical Guide to 5-butyl-3-trifluoromethyl-1H-pyrazole: Synthesis, Properties, and Applications
For the Attention of Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 5-butyl-3-trifluoromethyl-1H-pyrazole, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Due to the limited availability of data for this specific molecule, this document synthesizes information from closely related analogues and established principles of pyrazole chemistry to present a predictive yet scientifically grounded resource.
Introduction: The Significance of Trifluoromethyl-Pyrazoles
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The introduction of a trifluoromethyl (CF3) group can significantly enhance the pharmacological profile of a molecule by improving its metabolic stability, lipophilicity, and target-binding affinity. Consequently, trifluoromethyl-substituted pyrazoles are a focal point in the development of novel therapeutic agents.
Chemical Structure and Properties
The chemical structure of 5-butyl-3-trifluoromethyl-1H-pyrazole consists of a five-membered pyrazole ring substituted with a butyl group at the 5-position and a trifluoromethyl group at the 3-position.
Chemical Structure Diagram
Caption: Chemical structure of 5-butyl-3-trifluoromethyl-1H-pyrazole.
Physicochemical Properties (Predicted)
| Property | Predicted Value |
| Molecular Formula | C8H11F3N2 |
| Molecular Weight | 192.18 g/mol |
| Boiling Point | ~300-320 °C |
| Melting Point | Not available |
| LogP | ~3.5 |
| pKa (acidic) | ~12-13 |
| pKa (basic) | ~1.5-2.0 |
Synthesis of 5-alkyl-3-trifluoromethyl-1H-pyrazoles
A common and effective method for the synthesis of 5-alkyl-3-trifluoromethyl-1H-pyrazoles involves the condensation of a β-diketone or a related precursor with hydrazine. A plausible synthetic route for 5-butyl-3-trifluoromethyl-1H-pyrazole is outlined below.
Proposed Synthetic Pathway
Caption: Proposed synthesis of 5-butyl-3-trifluoromethyl-1H-pyrazole.
Experimental Protocol (General)
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Reaction Setup: In a round-bottom flask, dissolve 1,1,1-trifluoro-2,4-heptanedione (1 equivalent) in a suitable solvent such as ethanol.
-
Addition of Hydrazine: Add hydrazine hydrate (1.1 equivalents) dropwise to the solution at room temperature.
-
Reaction Conditions: Stir the reaction mixture at reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to yield pure 5-butyl-3-trifluoromethyl-1H-pyrazole.
Spectroscopic Characterization (Predicted)
The structural confirmation of 5-butyl-3-trifluoromethyl-1H-pyrazole would rely on standard spectroscopic techniques. The expected spectral data, based on analogous compounds, are summarized below.[4][5][6][7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR:
-
A singlet for the pyrazole ring proton (C4-H), typically in the range of δ 6.0-7.0 ppm.
-
A broad singlet for the N-H proton, which may be exchangeable with D₂O. The chemical shift can vary significantly depending on the solvent and concentration.
-
Multiplets for the butyl group protons: a triplet for the terminal methyl group (~δ 0.9 ppm), and multiplets for the three methylene groups (~δ 1.3-2.7 ppm).
-
-
¹³C NMR:
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A quartet for the trifluoromethyl carbon, with a large one-bond C-F coupling constant.
-
Signals for the pyrazole ring carbons, with the carbon bearing the CF₃ group appearing as a quartet due to two-bond C-F coupling.
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Signals corresponding to the four distinct carbons of the butyl group.
-
-
¹⁹F NMR:
-
A singlet for the trifluoromethyl group.
-
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the following functional groups:[8][9][10]
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H stretch | 3100-3300 (broad) |
| C-H stretch (alkyl) | 2850-2960 |
| C=N stretch | 1580-1620 |
| C-F stretch | 1100-1300 (strong) |
Mass Spectrometry (MS)
The mass spectrum, typically obtained using electron ionization (EI), would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound.[11][12][13] The fragmentation pattern would likely involve the loss of the trifluoromethyl group, cleavage of the butyl chain, and fragmentation of the pyrazole ring.
Biological Activity and Applications in Drug Development
While specific biological data for 5-butyl-3-trifluoromethyl-1H-pyrazole is not available, the broader class of trifluoromethyl-pyrazole derivatives has demonstrated a wide array of pharmacological activities, making this compound a promising candidate for further investigation.
Potential Therapeutic Areas
-
Anti-inflammatory: Many pyrazole derivatives are potent inhibitors of cyclooxygenase (COX) enzymes, suggesting potential applications in treating inflammatory conditions.
-
Antimicrobial: The pyrazole scaffold is present in various antibacterial and antifungal agents.
-
Anticancer: Certain pyrazole derivatives have shown cytotoxic effects against various cancer cell lines.
-
Agrochemicals: Trifluoromethyl-pyrazoles are also utilized as herbicides and insecticides.
Structure-Activity Relationship (SAR) Insights
The nature and position of substituents on the pyrazole ring play a crucial role in determining the biological activity. The butyl group at the C5 position will influence the lipophilicity and steric profile of the molecule, which in turn will affect its interaction with biological targets. Further research, including in vitro and in vivo studies, is necessary to elucidate the specific biological activities and therapeutic potential of 5-butyl-3-trifluoromethyl-1H-pyrazole.
Conclusion
5-butyl-3-trifluoromethyl-1H-pyrazole represents a promising, yet underexplored, molecule within the pharmacologically significant class of fluorinated pyrazoles. This guide provides a foundational understanding of its structure, potential synthetic routes, and predicted properties based on the extensive knowledge of related compounds. The information presented herein is intended to serve as a valuable resource for researchers and scientists, stimulating further investigation into the synthesis, characterization, and biological evaluation of this and other novel pyrazole derivatives.
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